Cas no 2155875-89-9 (6-Bromo-8-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine)
6-Bromo-8-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine Chemical and Physical Properties
Names and Identifiers
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- 6-Bromo-8-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine
- WBOXXZVLICSCIO-UHFFFAOYSA-N
- AKOS037630128
- MFCD30723706
- PS-16312
- F89121
- PB48619
- DB-399358
- SCHEMBL19760996
- 6-Bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
- SY129611
- CS-0112073
- 6-Bromo-8-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyridine
- 2155875-89-9
-
- Inchi: 1S/C7H3BrF3N3/c8-4-1-5(7(9,10)11)6-12-3-13-14(6)2-4/h1-3H
- InChI Key: WBOXXZVLICSCIO-UHFFFAOYSA-N
- SMILES: C12=NC=NN1C=C(Br)C=C2C(F)(F)F
Computed Properties
- Exact Mass: 264.94624g/mol
- Monoisotopic Mass: 264.94624g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 223
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 30.2Ų
6-Bromo-8-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1231806-100mg |
6-bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2155875-89-9 | 97% | 100mg |
$230 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1231806-250MG |
6-bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2155875-89-9 | 97% | 250mg |
$370 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1231806-500MG |
6-bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2155875-89-9 | 97% | 500mg |
$530 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1231806-1G |
6-bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2155875-89-9 | 97% | 1g |
$810 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1231806-5G |
6-bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2155875-89-9 | 97% | 5g |
$2430 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1231806-10G |
6-bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2155875-89-9 | 97% | 10g |
$4030 | 2024-07-21 | |
| Aaron | AR021WR7-500mg |
6-bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2155875-89-9 | 97% | 500mg |
$571.00 | 2025-02-13 | |
| Aaron | AR021WR7-1g |
6-bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2155875-89-9 | 97% | 1g |
$857.00 | 2025-02-13 | |
| Aaron | AR021WR7-100mg |
6-bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2155875-89-9 | 97% | 100mg |
$206.00 | 2025-02-13 | |
| Aaron | AR021WR7-250mg |
6-bromo-8-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine |
2155875-89-9 | 97% | 250mg |
$343.00 | 2025-02-13 |
6-Bromo-8-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine Related Literature
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
Additional information on 6-Bromo-8-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine
Introduction to 6-Bromo-8-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine (CAS No. 2155875-89-9)
6-Bromo-8-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine (CAS No. 2155875-89-9) is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural properties and potential biological activities. This compound belongs to the triazolopyridine class, a scaffold that has been extensively studied for its role in drug discovery. The presence of both bromo and trifluoromethyl substituents enhances its reactivity and functionalization possibilities, making it a valuable intermediate in synthetic chemistry.
The [1,2,4]triazolo[1,5-a]pyridine core structure is particularly interesting because it combines the electron-deficient nature of the triazole ring with the aromaticity of the pyridine ring. This combination often leads to compounds with enhanced binding affinity to biological targets. Recent studies have highlighted the importance of such fused heterocycles in developing novel therapeutic agents, particularly in the treatment of infectious diseases and cancer.
In terms of synthesis, 6-Bromo-8-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine can be prepared through multi-step reactions involving condensation and cyclization processes. The bromo substituent at the 6-position provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. These reactions are crucial for introducing diverse molecular fragments into the core structure, thereby tailoring the compound's pharmacological properties.
The trifluoromethyl group at the 8-position is another key feature that influences the compound's behavior. Trifluoromethyl groups are known to increase metabolic stability and lipophilicity, which are desirable properties for many drug candidates. This modification can also enhance binding interactions with biological targets by improving hydrophobicity and electronic characteristics.
Recent research has demonstrated the potential of 6-Bromo-8-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine as a lead compound in the development of inhibitors for various enzymes and receptors. For instance, studies have shown that derivatives of this scaffold can interact with kinases and other protein targets involved in cell signaling pathways. The ability to modulate these pathways is crucial for treating a wide range of diseases, including cancer and inflammatory disorders.
One notable application of this compound is in the field of antiviral research. The unique structure of 6-Bromo-8-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine allows it to mimic natural substrates or inhibitors of viral enzymes. Preliminary studies have indicated that certain derivatives can inhibit viral replication by blocking key enzymatic steps. This area of research is particularly relevant given the ongoing global health challenges posed by emerging viruses.
Another promising application is in agrochemicals. The structural features of this compound make it a viable candidate for developing novel pesticides and herbicides. By targeting specific enzymes or receptors in pests and weeds, 6-Bromo-8-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine derivatives could offer effective solutions for crop protection while minimizing environmental impact.
The development of new synthetic methodologies for 6-Bromo-8-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine is an ongoing area of interest. Researchers are exploring catalytic systems that can improve yield and selectivity in key reaction steps. Advances in flow chemistry have also enabled more efficient production processes for complex heterocyclic compounds like this one.
In conclusion,6-Bromo-8-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyridine (CAS No. 2155875-89-9) is a versatile compound with significant potential in pharmaceutical and agrochemical applications. Its unique structural features and reactivity make it an attractive scaffold for developing novel bioactive molecules. Continued research into its synthesis and biological activity will likely uncover even more exciting possibilities for this fascinating heterocyclic compound.
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